molecular formula C19H23N3O2S B11495098 N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

Cat. No.: B11495098
M. Wt: 357.5 g/mol
InChI Key: NGAUFZDJHYHNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2-ethoxyaniline with 4-(4-hydroxyphenyl)piperazine in the presence of a carbothioamide-forming reagent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anti-cancer activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)piperazine: Lacks the 4-hydroxyphenyl and carbothioamide groups.

    4-(4-hydroxyphenyl)piperazine: Lacks the 2-ethoxyphenyl and carbothioamide groups.

    N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both the 2-ethoxyphenyl and 4-hydroxyphenyl groups, as well as the carbothioamide moiety

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H23N3O2S/c1-2-24-18-6-4-3-5-17(18)20-19(25)22-13-11-21(12-14-22)15-7-9-16(23)10-8-15/h3-10,23H,2,11-14H2,1H3,(H,20,25)

InChI Key

NGAUFZDJHYHNDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.